4-(4-Fluorophenyl)phenylboronic acid
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Overview
Description
4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .Chemical Reactions Analysis
4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .Physical And Chemical Properties Analysis
4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .Scientific Research Applications
1. Neuroprotective Properties
4-Phenylbutyric acid (4-PBA) derivatives, structurally related to 4-(4-Fluorophenyl)phenylboronic acid, have demonstrated neuroprotective effects. For instance, Sodium 4-Phenylbutyrate showed significant protective effects against cerebral ischemic injury by reducing endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating its potential in treating conditions like stroke (Qi et al., 2004).
2. Modulation of Inflammatory Processes
The compound has also been involved in studies related to anti-inflammatory properties. For example, 4-Phenylbutyric acid showed promising results in modulating autophagy in osteoclasts, suggesting its role in protecting against lipopolysaccharide-induced bone loss and highlighting its therapeutic potential for inflammatory bone loss (Park et al., 2018).
3. Antitumor and Anticancer Properties
Further, analogs of 4-(4-Fluorophenyl)phenylboronic acid have demonstrated antitumor activities. Notably, compounds like 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt exhibited efficacy against a spectrum of human solid tumors and are being developed as Phase 1 anticancer agents (Dexter et al., 1985).
4. Potential in Treating Diabetes and Secondary Infections
A catecholic amide with halogen moieties, structurally akin to 4-(4-Fluorophenyl)phenylboronic acid, was found to significantly reduce blood sugar levels in diabetic rats and showed antibacterial activity, indicating its potential as an antidiabetic and antibacterial compound (Misra et al., 2016).
Safety And Hazards
properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMFYFVXTICBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566566 |
Source
|
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)phenylboronic acid | |
CAS RN |
140369-67-1 |
Source
|
Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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